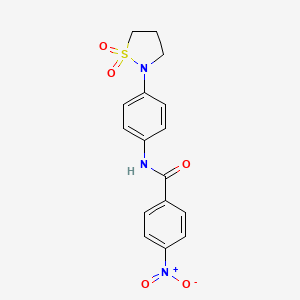

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c20-16(12-2-6-15(7-3-12)19(21)22)17-13-4-8-14(9-5-13)18-10-1-11-25(18,23)24/h2-9H,1,10-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMDYUOANWISBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring. One common method involves the reaction of a suitable amine with sulfur dioxide and an oxidizing agent to form the isothiazolidine ring with a sulfone group. This intermediate is then coupled with a nitrobenzamide derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.

Substitution: Bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran, are often employed.

Major Products Formed

Oxidation: Products may include sulfoxides or sulfones with additional functional groups.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

The compound exhibits several significant biological activities, making it a candidate for further research and development in pharmacology.

Antitumor Activity

Recent studies have highlighted the antitumor properties of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide. In vitro assays demonstrated its selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells while sparing normal cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 | 20 | Inhibition of cell proliferation |

| A549 | 25 | Modulation of apoptotic pathways |

This data suggests that the compound can effectively inhibit the growth of certain cancer cells through apoptosis induction, which is essential for developing new cancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

These findings suggest that while the compound has some antibacterial properties, further investigation is needed to fully understand its efficacy compared to conventional antibiotics.

Neuroprotective Effects

Some studies have explored the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases. The compound may modulate oxidative stress pathways, providing protective effects on neuronal cells.

Enzyme Interaction

The compound's structure suggests potential interactions with specific enzymes and receptors, which could influence various metabolic pathways and cellular functions. This characteristic opens avenues for research into its therapeutic potential beyond cancer and antimicrobial applications.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the isothiazolidine ring can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Substituent Effects

- Biological Activity: E04’s acetylamino group contributes to urea transport (UT) inhibition, while 1d’s benzimidazole enables dual antiviral activity against BVDV. The target compound’s sulfone group may improve interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

Spectral Features

- IR Spectroscopy : PB6 and the target compound share a νC=O stretch (~1660–1680 cm⁻¹). The sulfone group in the target compound would exhibit νS=O stretches near 1250 cm⁻¹, similar to ’s sulfonamide derivatives .

- NMR : Aromatic protons in nitrobenzamides typically resonate at δ7.5–8.5 ppm. The diphenylethyl derivative shows distinct δ4.5 ppm for NH, while benzimidazole-containing 1d displays downfield shifts for imidazole protons .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.

Chemical Structure and Synthesis

This compound is classified as a thiazolidine derivative. Its molecular formula is , and it features a nitro group attached to a benzamide structure, enhancing its biological activity.

Synthesis Overview:

The synthesis typically involves the acylation of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for obtaining high yields and purity of the product.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies suggest that the compound may possess comparable or superior antibacterial properties compared to standard antibiotics such as norfloxacin and chloramphenicol .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells, particularly those with elevated CDK2 activity. This mechanism positions this compound as a potential candidate for cancer therapy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for anti-inflammatory applications. Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazolidine derivatives:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Bacillus subtilis and Candida albicans with derivatives showing enhanced efficacy compared to traditional drugs. |

| Study 2 | Investigated the effects of structurally similar compounds on nucleic acid incorporation in cancer cells, highlighting dose-dependent inhibition correlating with cytotoxicity. |

| Focused on the inhibition of CDK2 by related compounds, emphasizing their potential in disrupting cancer cell proliferation. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via the Schotten-Baumann reaction, coupling 4-nitrobenzoyl chloride with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline in dichloromethane. Triethylamine (1.5 equivalents) is used as a base to neutralize HCl byproducts . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride), solvent polarity (e.g., THF for slower kinetics), and temperature (0–5°C for exothermic control) to achieve >85% yield . Purity is monitored via TLC (silica gel, chloroform/methanol 9:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- 1H/13C NMR : Confirm amide bond formation (δ 8.9–9.1 ppm for NH proton; δ 165–168 ppm for carbonyl carbon). Aromatic protons in the nitrobenzamide moiety show AA’BB’ splitting patterns (δ 8.1–8.4 ppm) .

- HRMS : Verify molecular ion [M+H]+ with mass error <2 ppm (e.g., m/z 362.0654 for C16H14N3O5S) .

- UV-Vis : Monitor nitro group absorbance (λmax 290 nm, ε ≈ 11,700 L·mol⁻¹·cm⁻¹) for solubility or aggregation studies .

Q. What computational tools are recommended for predicting the compound’s reactivity or binding interactions?

- Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model nitro group reduction potentials or sulfonamide stability. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes with sulfur-binding pockets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability. For example, neurokinin-2 receptor binding assays require 1% DMSO vehicle controls to avoid false negatives .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., nitroso intermediates) that may interfere with activity .

- Structural Analog Comparison : Compare with N-(3-chlorophenethyl)-4-nitrobenzamide (IC50 differences attributed to sulfone vs. chloro substituent electronic effects) .

Q. What experimental strategies mitigate the mutagenic risks associated with nitroaromatic moieties in drug design?

- Methodology :

- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H2) converts nitro to amine, reducing mutagenicity. Confirm via loss of UV λmax at 290 nm .

- Ames Test Compliance : Evaluate mutagenicity in TA98 Salmonella strains with/without metabolic activation (S9 fraction) .

- Prodrug Design : Mask nitro groups with acetylated sugars, releasing active compound only in target tissues .

Q. How do fragmentation pathways in mass spectrometry inform structural stability under physiological conditions?

- Methodology :

- ESI-MS/MS Fragmentation : Dominant pathways include:

- Pathway 1 : Amide bond cleavage, yielding (4-nitrobenzoyl)oxonium ion (m/z 150) .

- Pathway 2 : C–N bond rupture, generating 4-nitrobenzamide cation (m/z 167) and phenethylamine fragments .

- Stability Correlation : High-intensity m/z 150 suggests susceptibility to hydrolytic degradation, guiding formulation pH adjustments (pH 5–7 preferred) .

Q. What strategies improve solubility without compromising bioactivity in in vivo models?

- Methodology :

- Co-solvent Systems : Use PEG-400/water (30:70) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .

- Prodrug Synthesis : Introduce phosphate esters at the sulfone moiety, cleaved by alkaline phosphatase in target tissues .

- LogP Optimization : Replace nitro with trifluoromethyl (ClogP reduction from 2.8 to 1.9) while retaining target affinity .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies between computational binding predictions and empirical IC50 values?

- Methodology :

- Free Energy Perturbation (FEP) : Refine docking poses by simulating ligand-receptor dynamics (e.g., 100 ns MD trajectories) to account for conformational flexibility .

- SAR Libraries : Synthesize derivatives with modified sulfone or nitro groups to identify steric/electronic contributors to activity .

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodology :

- Hill Slope Analysis : Ensure slope = 1 for single-site binding (R² > 0.98). Outliers suggest allosteric modulation or assay interference .

- Bootstrap Resampling : Calculate 95% confidence intervals for IC50 values across triplicate experiments .

Tables for Key Data

Table 1 : Synthetic Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Stoichiometry | 1:1.2 (amine:acyl chloride) | Maximizes conversion |

| Temperature | 0–5°C | Reduces hydrolysis |

| Solvent | Dichloromethane | Balances polarity and reactivity |

Table 2 : Key Spectral Markers

| Technique | Marker (ppm/m/z) | Structural Assignment |

|---|---|---|

| 1H NMR | δ 8.95 (t, J=5.6 Hz) | Amide NH proton |

| 13C NMR | δ 165.05 | Carbonyl (C=O) |

| HRMS | m/z 362.0654 | [M+H]+ (C16H14N3O5S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.